6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine
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Overview
Description
6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research
Scientific Research Applications
6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antitumor agent, showing growth inhibition properties against various cancer cell lines.
Pharmacology: The compound is explored for its interactions with biological targets, potentially serving as a lead compound for drug development.
Chemical Biology: Used in studies to understand its mechanism of action and interactions with cellular pathways.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as a building block in material science.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit activity against various cancer cell lines .
Mode of Action
It’s worth noting that similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that the compound may interact with its targets to disrupt normal cell cycle progression and promote programmed cell death.
Biochemical Pathways
Given that similar compounds can cause cell cycle arrest and apoptosis , it’s likely that this compound affects pathways related to these processes. For instance, it may inhibit the activity of proteins that promote cell cycle progression or activate proteins that induce apoptosis.
Result of Action
The compound’s action results in significant anti-proliferative activity, as evidenced by its ability to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound could potentially be used as an anticancer agent.
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins in biochemical reactions . It has been designed based on literature reports of the activity of indoles against various cancer cell lines . The compound’s structure–activity relationship study culminated in the identification of its potent growth inhibition properties .
Cellular Effects
Benzo[d][1,3]dioxol-5-yl(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)methanone has shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It causes cell cycle arrest at the S phase and induces apoptosis in cancer cells . It also modulates microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the pyridazinyl group: This involves the reaction of hydrazine with a suitable dicarbonyl compound.
Coupling reactions: The benzo[d][1,3]dioxole and pyridazinyl intermediates are then coupled using a piperazine linker under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts alkylation using aluminum chloride (AlCl3).
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Comparison with Similar Compounds
Similar Compounds
Benzo[d][1,3]dioxol-5-ylmethyl derivatives: These compounds share the benzo[d][1,3]dioxole moiety and have similar chemical properties.
Pyridazinyl derivatives: Compounds with the pyridazinyl group exhibit similar biological activities and are often studied in parallel.
Piperazinyl compounds: These compounds are known for their pharmacological properties and are used in various therapeutic applications.
Uniqueness
What sets 6-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-N-(pyridin-3-yl)pyridazin-3-amine apart is its unique combination of these three functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and potential therapeutic development.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c28-21(15-3-4-17-18(12-15)30-14-29-17)27-10-8-26(9-11-27)20-6-5-19(24-25-20)23-16-2-1-7-22-13-16/h1-7,12-13H,8-11,14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAGXXDWZZMBBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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